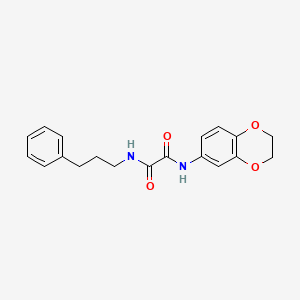

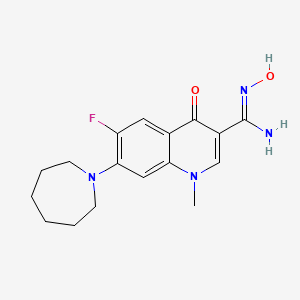

![molecular formula C14H9F3N2OS B2828854 3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-27-8](/img/structure/B2828854.png)

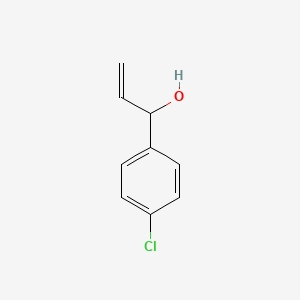

3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit significant antimycobacterial activity .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . The exact synthesis process for “this compound” is not explicitly mentioned in the available literature.Scientific Research Applications

Green Synthesis Approach

A green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones was developed, involving a catalytic four-component reaction that is more efficient and environmentally friendly compared to previous methods. This process is characterized by reduced catalyst loading, step economy, and straightforward purification, highlighting its significance in the sustainable synthesis of pharmacologically relevant compounds (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Properties

Research has shown that new series of thieno[2,3-d]pyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory activities. This includes enhanced antibacterial, antifungal, and anti-inflammatory effects, making these compounds promising for the development of new therapeutic agents (Tolba et al., 2018).

Antibacterial and Antifungal Activity

A study on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their significant antibacterial and antifungal properties. Some compounds demonstrated higher antifungal activity than fluconazole against Candida species, and better antibacterial activity than other derivatives, showcasing their potential in combating resistant microbial strains (Kahveci et al., 2020).

Cancer Cell Growth Inhibition

The synthesis of novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth has been explored. Certain compounds showed the ability to inhibit various cancer cell types without toxicity to normal cells, indicating their potential as cancer therapeutics (Zhang et al., 2019).

Antitrichinnellosis and Antiprotozoal Activity

Compounds containing the thieno[2,3-d]pyrimidin-4(3H)-one structure, merged with a benzimidazole ring, have shown significant antitrichinellosis and antiprotozoal effects. Some derivatives exhibited higher activity than albendazole against Trichinella spiralis, suggesting their potential in treating parasitic infections (Mavrova et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its targets by inhibiting their growth

Biochemical Pathways

The compound affects the biochemical pathways that are essential for the survival and proliferation of Mycobacteria

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds in this class have potential to be developed as antitubercular agents .

properties

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-3-1-2-9(6-10)7-19-8-18-12-11(13(19)20)4-5-21-12/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDOYVWFOCNTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

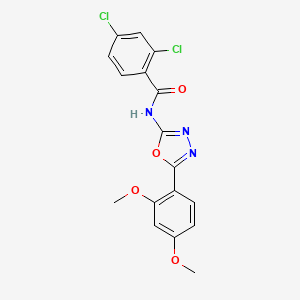

![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2828773.png)

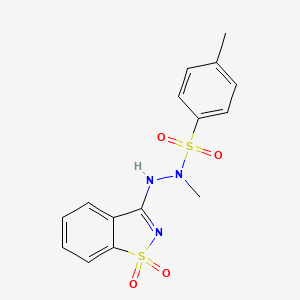

![2-chloro-N-{2-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2828781.png)

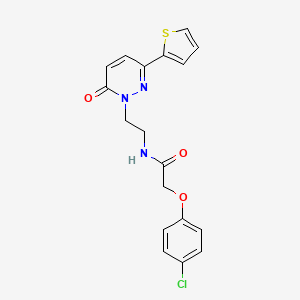

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2828784.png)